molecular formula C18H17N7OS2 B3039200 2-[(4,6-DIMETHYL-2-QUINAZOLINYL)AMINO]-6-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-4(3H)-PYRIMIDINONE CAS No. 669749-25-1

2-[(4,6-DIMETHYL-2-QUINAZOLINYL)AMINO]-6-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-4(3H)-PYRIMIDINONE

Cat. No.: B3039200
CAS No.: 669749-25-1
M. Wt: 411.5
InChI Key: YIJOQQHVEVIMNS-UHFFFAOYSA-N
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Description

Novel immune checkpoint VISTA (V-domain immunoglobulin suppressor of T-cell activation) modulator

Scientific Research Applications

Synthesis of Novel Compounds

  • Researchers have synthesized various compounds involving structures like 1,3,4-thiadiazolines and triazolino[4,3-a]pyrimidines using related chemicals. These structures are confirmed through elemental analysis and spectral data, indicating potential applications in chemical synthesis and pharmaceutical development (Abdelhamid et al., 2004).

Anticonvulsant Properties

  • A study focused on synthesizing compounds similar to the one , examining their potential as anticonvulsant agents. This highlights the role of such compounds in developing treatments for neurological disorders (Archana., Srivastava & Kumar, 2002).

Cyclization Reactions

  • Cyclization of related cyanamides with various compounds leads to derivatives like 2-aminoquinazoline, which are significant for pharmaceutical chemistry and drug development (Shikhaliev et al., 2008).

Antibacterial Activities

  • Synthesis of pyrimidine derivatives, akin to the compound , has shown promising antibacterial activity. This suggests potential applications in developing new antibiotics or antibacterial agents (Andrews, Komathi & Mohan, 2017).

Properties

IUPAC Name

2-[(4,6-dimethylquinazolin-2-yl)amino]-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7OS2/c1-9-4-5-14-13(6-9)10(2)19-16(21-14)23-17-20-12(7-15(26)22-17)8-27-18-25-24-11(3)28-18/h4-7H,8H2,1-3H3,(H2,19,20,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJOQQHVEVIMNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=CC(=O)N3)CSC4=NN=C(S4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(4,6-DIMETHYL-2-QUINAZOLINYL)AMINO]-6-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-4(3H)-PYRIMIDINONE
Reactant of Route 2
Reactant of Route 2
2-[(4,6-DIMETHYL-2-QUINAZOLINYL)AMINO]-6-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-4(3H)-PYRIMIDINONE
Reactant of Route 3
Reactant of Route 3
2-[(4,6-DIMETHYL-2-QUINAZOLINYL)AMINO]-6-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-4(3H)-PYRIMIDINONE
Reactant of Route 4
Reactant of Route 4
2-[(4,6-DIMETHYL-2-QUINAZOLINYL)AMINO]-6-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-4(3H)-PYRIMIDINONE
Reactant of Route 5
Reactant of Route 5
2-[(4,6-DIMETHYL-2-QUINAZOLINYL)AMINO]-6-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-4(3H)-PYRIMIDINONE
Reactant of Route 6
Reactant of Route 6
2-[(4,6-DIMETHYL-2-QUINAZOLINYL)AMINO]-6-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-4(3H)-PYRIMIDINONE

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